6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Interactions
Photoreactivity and Catalysis
Another aspect of scientific research on this compound involves its photoreactivity and use in catalysis. Studies on similar compounds have explored their potential in protein crosslinking and affinity labeling, particularly under light irradiation conditions. These compounds react quantitatively with amines upon exposure to specific wavelengths of light, indicating their potential in biochemical applications (P. Jelenc, C. Cantor, S. Simon, 1978).
Reduction of Nitro Compounds
Research has also been conducted on the reduction of nitro compounds to amines using various catalysts, including those related to 6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine. This process is crucial in the synthesis of drugs, biologically active molecules, and other pharmaceutical products. Studies have shown that certain catalysts can increase the rate of reduction of nitro compounds, emphasizing the significance of these compounds in chemical synthesis (M. Nasrollahzadeh, Zahra Nezafat, Mostafa Ghafori Gorab, Mohaddeseh Sajjadi, 2020).
Aromatic Carbon-Hydrogen Functionalization
The compound is also relevant in the context of aromatic carbon-hydrogen functionalization, where it can be used in arene amination. This process is crucial in pharmaceutical research for creating bioactive compounds, demonstrating the compound's importance in drug synthesis and medicinal chemistry (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidine derivatives can have anti-inflammatory effects .
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-9-4-2-8(3-5-9)14-11-7-6-10(16(17)18)12(13)15-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLLEJOJMPNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.